3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is D-amino acid oxidase (DAO/DAAO/DAMOX/OXDA) . This enzyme is involved in the metabolism of D-amino acids, which play crucial roles in various physiological processes.
Mode of Action
This compound interacts with its target by inhibiting the cellular activity of DAO . It does so potently, with IC50 values against human and rat DAO being 145 and 114 nM, respectively .
Biochemical Pathways
The inhibition of DAO by this compound affects the metabolism of D-amino acids. This can have downstream effects on various physiological processes, including neurotransmission and immune response .
Result of Action
The inhibition of DAO by this compound can lead to an increase in the levels of D-amino acids, which can have various molecular and cellular effects. For example, increased levels of D-serine, a co-agonist of the NMDA receptor, can enhance neurotransmission .
Biochemical Analysis
Biochemical Properties
3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to potently inhibit the cellular activity of transfected D-amino acid oxidase (DAO) in CHO cells, with IC50 values of 145 nM and 114 nM against human and rat DAO, respectively . This compound exhibits no activity towards D-aspartate oxidase (DDO) and several P450 enzymes, indicating its specificity . The interactions between this compound and these enzymes are primarily inhibitory, affecting the enzyme’s ability to catalyze reactions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its inhibitory effect on D-amino acid oxidase can lead to alterations in the levels of D-amino acids within cells, impacting cellular signaling and metabolic pathways . Additionally, the compound’s specificity towards certain enzymes suggests that it may have targeted effects on specific cell types, potentially influencing cellular functions in a controlled manner.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific enzymes, leading to inhibition of their catalytic activity. The compound binds to the active site of D-amino acid oxidase, preventing the enzyme from interacting with its natural substrates . This inhibition results in decreased enzymatic activity and subsequent changes in cellular processes that depend on the enzyme’s function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained inhibition of target enzymes and prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and specific inhibitory effects on target enzymes. At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular functions . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. Its inhibition of D-amino acid oxidase affects the metabolism of D-amino acids, leading to changes in metabolic flux and metabolite levels within cells . These alterations can have downstream effects on various biochemical pathways, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to permeate cell membranes and reach its target enzymes is crucial for its biochemical activity . Additionally, its distribution within different tissues may vary, affecting its overall efficacy and potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with target enzymes and other biomolecules, ultimately affecting its biochemical properties and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the acylation of 4-substituted thieno[3,2-b]pyrrole derivatives. One common method includes the reaction of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl chloride with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate . The reaction conditions often involve the use of chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride as acylating agents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like lead tetraacetate.
Reduction: Reduction reactions are less common but can be performed under specific conditions.
Substitution: The compound readily undergoes substitution reactions, particularly acylation.
Common Reagents and Conditions
Oxidation: Lead tetraacetate in dichloromethane-methanol mixture at 0-5°C.
Substitution: Chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride in the presence of a base.
Major Products
The major products formed from these reactions include various acylated derivatives, which can be further modified for specific applications .
Scientific Research Applications
3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]pyrrole-5-carboxamides: These compounds exhibit antiviral activity against alphaviruses.
Thieno[3,2-b]pyrrole-5-carbohydrazides: These derivatives have shown moderate antitubercular activity.
Properties
IUPAC Name |
3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S/c8-3-2-12-5-1-4(7(10)11)9-6(3)5/h1-2,9H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGNVONVURZBLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1SC=C2Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619863 | |
Record name | 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332099-33-9 | |
Record name | 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332099-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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